1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a suitable nucleophile attacks a 2-chlorobenzyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the 2-chlorobenzyl group, where nucleophiles replace the chlorine atom.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acids or bases, yielding the parent carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Scientific Research Applications
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound features a piperazine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
1-(2-Chlorobenzyl)-3-oxo-2-pyrrolidinyl]acetic acid: Similar in structure but with variations in the functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 2-chlorobenzyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUMWLAHRHUIBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372298 |
Source
|
Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-45-5 |
Source
|
Record name | 1-[(2-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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